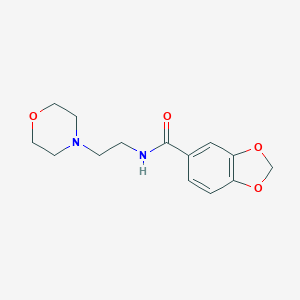
2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical properties and has been extensively studied for its various biological and pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Moreover, it has been shown to enhance the activity of antioxidant enzymes and protect neurons from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate is its potent biological activity, which makes it a valuable tool for studying various biological processes in vitro. However, its complex chemical structure and low solubility in water can make it challenging to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is the development of novel anticancer drugs based on the compound's chemical structure and biological activity. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and identify its molecular targets in the body. Finally, the compound's potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's, should be explored.
Synthesemethoden
The synthesis of 2-(4-Bromo-2-methylanilino)-2-oxoethyl 2-thiophenecarboxylate involves the reaction of 2-bromo-4-methylaniline with ethyl 2-thiophenecarboxylate in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties, which make it a potential therapeutic agent for the treatment of inflammatory and neurological disorders.
Eigenschaften
Molekularformel |
C14H12BrNO3S |
|---|---|
Molekulargewicht |
354.22 g/mol |
IUPAC-Name |
[2-(4-bromo-2-methylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3S/c1-9-7-10(15)4-5-11(9)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
IKUPOKQDNHRELV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



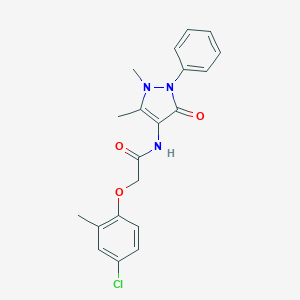
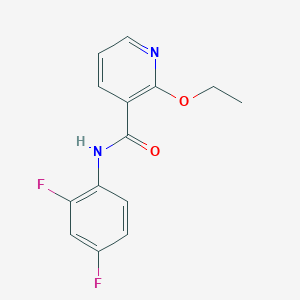

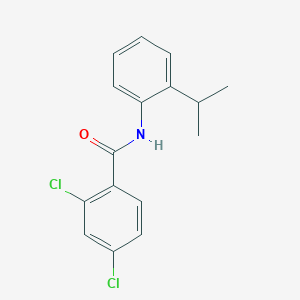

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
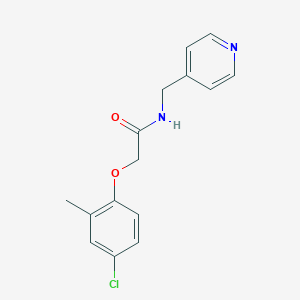
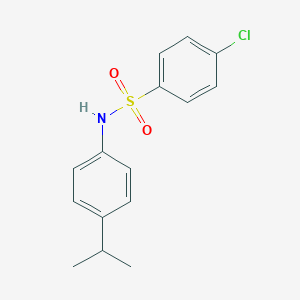
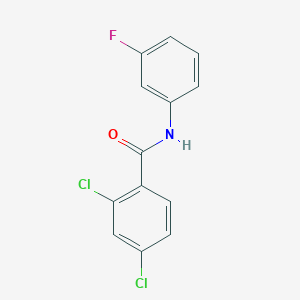
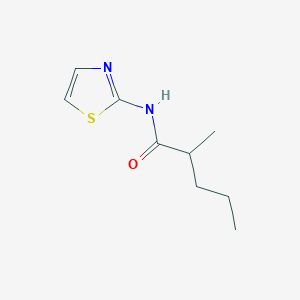
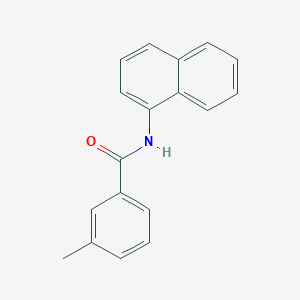
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
